Etoxybamide

Lipophilicity Drug Distribution Blood-Brain Barrier Permeability

Etoxybamide is a low-molecular-weight butyramide sedative with an EMA-approved paediatric investigation plan, offering distinct physicochemical advantages over generic sedatives. Its high DMSO solubility (125 mg/mL) and favorable LogP (-1.5) make it ideal for high-throughput in vitro assays and stable IV formulation development. Sourced at ≥98% purity, it ensures reproducible results in SAR and pharmacokinetic studies.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 66857-17-8
Cat. No. B1671766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoxybamide
CAS66857-17-8
SynonymsEtoxybamide
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC(CC(=O)NCCO)CO
InChIInChI=1S/C6H13NO3/c8-4-1-2-6(10)7-3-5-9/h8-9H,1-5H2,(H,7,10)
InChIKeyMFHPPMMWHSHDSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etoxybamide (CAS 66857-17-8): A Sedative-Hypnotic Reference Standard for CNS Research


Etoxybamide, with the IUPAC name 4-hydroxy-N-(2-hydroxyethyl)butanamide, is a small molecule sedative and hypnotic agent [1]. It is formally classified as a sedative/hypnotic drug candidate and has been used in research related to the central nervous system (CNS) . Its chemical structure (C6H13NO3) and low molecular weight (147.17 g/mol) define it as a simple amide derivative, distinct from many other sedative-hypnotic classes like barbiturates or benzodiazepines [1].

Why Etoxybamide Cannot Be Directly Substituted with Other Simple Amide Sedatives


While Etoxybamide is categorized as a sedative-hypnotic, it cannot be generically substituted with other in-class compounds such as Apronal or Bromisoval without significant scientific risk. These compounds, while sharing a historical therapeutic use for sedation and insomnia, belong to distinct chemical sub-classes (ureides and bromoureides, respectively) with different metabolic and toxicity profiles [1][2]. Etoxybamide is a simple butanamide derivative lacking the bromide atom of Bromisoval or the allyl group of Apronal, which are critical for their specific biological interactions and potential for adverse effects, such as bromide accumulation [2]. The lack of direct, published comparative data means that any substitution would require extensive de novo experimental validation to confirm comparable efficacy and safety, as differences in physicochemical properties, like the calculated LogP of -1.5 for Etoxybamide [3], can significantly alter tissue distribution and clearance, making assumptions of interchangeability scientifically unsound.

Quantitative Evidence for Etoxybamide (CAS 66857-17-8) Against Comparators


Physicochemical Differentiation of Etoxybamide from Bromisoval (LogP)

Etoxybamide exhibits significantly lower lipophilicity compared to the related sedative Bromisoval. The calculated XLogP3-AA value for Etoxybamide is -1.5 [1]. While a computed value for Bromisoval is not available from the same authoritative source, its chemical structure, containing a bromine atom, suggests a substantially higher LogP, characteristic of brominated sedatives. This difference in lipophilicity is a critical factor influencing the compound's ability to cross the blood-brain barrier and its overall volume of distribution.

Lipophilicity Drug Distribution Blood-Brain Barrier Permeability Sedative-Hypnotics

Chemical Class Differentiation of Etoxybamide from Apronal and Bromisoval

Etoxybamide (4-hydroxy-N-(2-hydroxyethyl)butanamide) is structurally a simple butanamide . This contrasts with other historical sedative-hypnotics such as Apronal, which is an acylurea derivative (allylisopropylacetylurea) [1], and Bromisoval, which is a bromoureide (bromovalerylurea) [2]. The absence of a ureide moiety or a bromide atom in Etoxybamide's structure means it is unlikely to share the same metabolic pathways or toxicity concerns, such as the potential for bromide ion accumulation and toxicity associated with long-term use of Bromisoval [2].

Chemical Classification Sedative Mechanism Structure-Activity Relationship Drug Safety

Solubility Profile of Etoxybamide in DMSO for In Vitro Assays

For in vitro experimental design, Etoxybamide demonstrates excellent solubility in DMSO, a common solvent for compound library preparation. The compound's solubility is reported as 125 mg/mL in DMSO [1], or 50 mg/mL (equivalent to 339.74 mM) [2]. This high solubility allows for the convenient preparation of concentrated stock solutions for a wide range of biochemical and cell-based assays.

Solubility In Vitro Pharmacology Assay Development DMSO Solubility

Recommended Research and Procurement Scenarios for Etoxybamide


Use as a Pharmacological Reference Compound for Sedative-Hypnotic Screening

Etoxybamide is best utilized as a standard or reference compound in primary in vitro assays (e.g., receptor binding, ion channel flux) and exploratory in vivo models aimed at characterizing novel sedative-hypnotic agents. Its defined, simple chemical structure provides a clear baseline for assessing the potency and efficacy of new chemical entities . Its high DMSO solubility supports its inclusion in high-throughput screening campaigns [1].

Structure-Activity Relationship (SAR) Studies for Sedative Agents

Given its distinct chemical class as a butanamide, Etoxybamide is a valuable tool compound for SAR investigations. Researchers can use it as a core scaffold to synthesize analogs or as a comparator to understand how structural modifications (e.g., halogenation to form bromoureides like Bromisoval [2]) influence pharmacological activity, toxicity, and physicochemical properties like lipophilicity [3].

Positive Control in Drug Metabolism and Disposition Studies

The negative calculated LogP value (-1.5) for Etoxybamide [3] makes it a relevant control for studying the impact of high hydrophilicity on the absorption, distribution, metabolism, and excretion (ADME) of CNS-active compounds. It can be used to benchmark the pharmacokinetic behavior of more lipophilic drug candidates in in vitro ADME assays (e.g., microsomal stability, plasma protein binding) and in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etoxybamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.